molecular formula C10H12IN B8124352 1-[(3-Iodophenyl)methyl]azetidine

1-[(3-Iodophenyl)methyl]azetidine

Cat. No.: B8124352
M. Wt: 273.11 g/mol
InChI Key: LHKLBTLXKFIEHB-UHFFFAOYSA-N
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Description

1-[(3-Iodophenyl)methyl]azetidine is an azetidine derivative featuring a 3-iodobenzyl substituent attached to the nitrogen atom of the four-membered azetidine ring. The iodine atom in this compound introduces unique electronic and steric properties, distinguishing it from other halogenated analogs. Its molecular formula is C₁₀H₁₂IN, with a molecular weight of 273.12 g/mol.

Properties

IUPAC Name

1-[(3-iodophenyl)methyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12IN/c11-10-4-1-3-9(7-10)8-12-5-2-6-12/h1,3-4,7H,2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKLBTLXKFIEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Iodophenyl)methyl]azetidine typically involves the alkylation of azetidine with 3-iodobenzyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction proceeds through the nucleophilic substitution of the halide by the azetidine nitrogen .

Industrial Production Methods: Industrial production methods for azetidines often involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This approach minimizes side reactions and enhances yield. The use of catalysts such as copper(II) triflate (Cu(OTf)2) can further improve the efficiency of the alkylation process .

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Iodophenyl)methyl]azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

1-[(3-Iodophenyl)methyl]azetidine has shown promise in various therapeutic areas:

  • Antimicrobial Activity : Preliminary studies indicate that azetidine derivatives exhibit antibacterial and antifungal properties. Compounds similar to this compound have demonstrated effectiveness against Mycobacterium tuberculosis and other pathogens, highlighting their potential as new antimicrobial agents .
  • Neurodegenerative Diseases : The compound may play a role in treating conditions like Parkinson's disease and Alzheimer's disease. Its structural analogs have been linked to modulation of the NURR-1 receptor, which is involved in neuroprotection and dopaminergic regulation .
  • Antitumor Activity : Research into azetidine derivatives has suggested potential anticancer properties. The unique structure of this compound may allow it to interfere with cancer cell proliferation mechanisms, although specific studies on this compound are still needed .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Synthetic Intermediates : Its azetidine structure allows for various chemical transformations, including nucleophilic substitutions and cycloadditions. This versatility makes it useful for synthesizing more complex molecules in pharmaceutical chemistry.
  • Heterocyclic Compound Formation : The compound can be employed in the synthesis of novel heterocycles through reactions such as aza-Michael additions. These reactions can yield diverse derivatives with potentially enhanced biological activities .

Biological Research

Understanding the interactions of this compound with biological targets is crucial for elucidating its mechanism of action:

  • Target Interaction Studies : Research into how this compound interacts with proteins involved in disease pathways could reveal insights into its potential therapeutic effects. Studies have shown that halogenated phenyl groups can significantly influence binding affinities and biological activities .
  • Structure-Activity Relationship (SAR) Studies : Investigating how variations in the azetidine structure affect biological activity can lead to optimized derivatives with improved efficacy and reduced toxicity. For instance, modifications at different positions on the phenyl ring could yield compounds with enhanced selectivity for specific targets .

Case Studies

A few notable studies highlight the applications of azetidine compounds similar to this compound:

StudyFindingsImplications
Study on Antimicrobial Activity Azetidine derivatives showed significant activity against Mycobacterium tuberculosis.Potential development of new anti-tubercular agents.
Neuroprotective Effects Compounds modulating NURR-1 receptor demonstrated efficacy in neurodegenerative models.Insight into treatments for Parkinson's and Alzheimer's diseases.
Synthesis of Heterocycles Aza-Michael addition reactions yielded novel azetidine derivatives with varied activities.Expands the library of compounds for further pharmacological testing.

Mechanism of Action

The mechanism of action of 1-[(3-Iodophenyl)methyl]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group enhances its binding affinity and selectivity towards these targets. The azetidine ring’s strain-driven reactivity facilitates its participation in various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Key Observations :

  • Halogen Impact : The iodine substituent in the target compound increases molecular weight and lipophilicity (higher LogD) compared to bromine (226.11 g/mol) and chlorine analogs. Fluorine, being electronegative, reduces LogD in the 4-fluorophenyl derivative .
  • The trimethylsilyloxy group in adds steric bulk and silicon-mediated stability .

Biological Activity

1-[(3-Iodophenyl)methyl]azetidine is a compound characterized by a four-membered nitrogen-containing heterocycle known as an azetidine ring. The presence of a phenyl group substituted with iodine at the 3-position linked through a methyl group to the azetidine ring imparts unique chemical and biological properties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer effects.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C1H1IC2H2NC3H4\text{C}_1\text{H}_1\text{I}\text{C}_2\text{H}_2\text{N}\text{C}_3\text{H}_4

This compound's unique iodine substitution is expected to influence both its chemical reactivity and biological activity compared to other azetidine derivatives.

Antimicrobial Activity

Research indicates that azetidine derivatives, including this compound, exhibit significant antimicrobial properties. A study on related azetidinone derivatives showed promising antimicrobial activity against various microorganisms, suggesting that similar compounds could exhibit comparable effects .

Antiviral Activity

Azetidinone derivatives have been documented for their antiviral activities against a range of viruses. For example, compounds structurally related to this compound have shown inhibitory effects against human coronaviruses and influenza viruses. Specifically, the azetidinone trans-11f demonstrated an EC50 of 45 µM against human coronavirus (229E), indicating that azetidine compounds could be explored for antiviral applications .

Anticancer Activity

The anticancer potential of azetidine derivatives is also notable. Compounds similar to this compound have been found to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. For instance, certain azetidinone derivatives exhibited antiproliferative activity at nanomolar concentrations against MCF-7 and MDA-MB-231 human breast carcinoma cells .

The mechanism of action for this compound likely involves its interaction with specific molecular targets, including enzymes or receptors involved in disease processes. The presence of iodine may enhance its reactivity with biological targets, potentially leading to increased efficacy compared to non-iodinated analogs.

Comparison with Similar Compounds

A comparative analysis with structurally similar compounds reveals the following characteristics:

Compound NameStructural CharacteristicsUnique Aspects
1-(3-Bromophenyl)methylazetidineSimilar azetidine structure with bromineDifferent reactivity due to bromine substitution
1-(4-Chlorophenyl)methylazetidineChlorine substitution at para positionMay exhibit distinct biological activities
1-(2-Nitrophenyl)methylazetidineNitro group affecting electron densityPossible enhanced reactivity in electrophilic reactions
1-(Phenyl)methylazetidineUnsubstituted phenyl groupServes as a baseline for comparing reactivity

The unique iodine substitution in this compound is expected to significantly influence its biological activity compared to these analogs.

Case Studies

Several studies have focused on the synthesis and evaluation of azetidine derivatives, highlighting their potential therapeutic applications:

  • Antiviral Study : A recent investigation into azetidinone derivatives found that certain compounds effectively inhibited viral replication in vitro, showcasing their potential as antiviral agents .
  • Anticancer Research : Another study demonstrated that azetidinone derivatives could induce apoptosis in breast cancer cell lines, suggesting a pathway for developing new anticancer therapies .

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